4-Methylumbelliferyl-galactopyranoside

Description

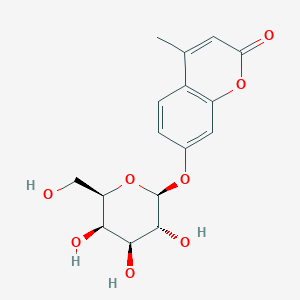

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13+,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDPTGPSBJVHCN-DZQJYWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210615 | |

| Record name | 4-Methylumbelliferone beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6160-78-7 | |

| Record name | 4-Methylumbelliferyl β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6160-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006160787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylumbelliferone beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(β-D-galactopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylumbelliferyl-β-D-galactopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methylumbelliferyl-β-D-galactopyranoside (4-MUG), a widely used fluorogenic substrate for the detection of β-galactosidase activity. This document details its chemical and physical properties, experimental protocols for its use, and its applications in research and drug development.

Core Concepts and Properties

4-Methylumbelliferyl-β-D-galactopyranoside is a derivative of coumarin, a class of organic compounds known for their fluorescent properties.[1][2] In its glycosidically bound form, 4-MUG is essentially non-fluorescent. However, upon enzymatic cleavage by β-galactosidase, it releases the highly fluorescent product 4-methylumbelliferone (4-MU).[3][4] This property makes it an exceptionally sensitive substrate for quantifying β-galactosidase activity.[4]

Chemical and Physical Properties of 4-Methylumbelliferyl-β-D-galactopyranoside

The key chemical and physical characteristics of 4-MUG are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-methyl-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one[2] |

| Synonyms | 4-MUG, MUGal, 4-Methylumbelliferyl-β-D-galactoside[5][6] |

| CAS Number | 6160-78-7[2] |

| Molecular Formula | C₁₆H₁₈O₈[2] |

| Molecular Weight | 338.31 g/mol [2] |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO (up to 115 mg/mL, slowly), DMF (12 mg/mL), and pyridine (10 mg/mL). Sparingly soluble in water (0.21 mg/mL at 24°C). |

| Storage | Store at -20°C, protected from light.[7][8] Stock solutions in DMSO can be stored at -20°C for at least one month, or at -80°C for up to six months.[1] |

Fluorescent Properties of the Hydrolysis Product: 4-Methylumbelliferone (4-MU)

The utility of 4-MUG as a substrate is entirely dependent on the fluorescent properties of its cleavage product, 4-methylumbelliferone. The fluorescence of 4-MU is highly pH-dependent, with its intensity significantly increasing at alkaline pH.[9][10]

| Property | Value |

| Excitation Maximum (λex) | pH-dependent: ~330 nm at pH 4.6, ~370 nm at pH 7.4, and ~385 nm at pH 10.4.[5][11] A commonly used excitation wavelength is 365 nm.[3][4] |

| Emission Maximum (λem) | Between 445-454 nm.[5][11] A typical emission wavelength for measurement is 455-460 nm.[3][4] |

| Optimal pH for Fluorescence | Maximum fluorescence intensity is observed at a pH greater than 10.[9] |

| Appearance | Colorless at neutral pH, exhibits blue fluorescence at alkaline pH.[9] |

Mechanism of Action: Enzymatic Hydrolysis

The fundamental principle of a 4-MUG-based assay is the enzymatic hydrolysis of the substrate by β-galactosidase. This reaction cleaves the β-glycosidic bond, separating the galactose moiety from the fluorescent 4-methylumbelliferone.

Caption: Enzymatic hydrolysis of 4-MUG by β-galactosidase.

Experimental Protocols

This section provides a detailed methodology for a standard fluorometric β-galactosidase assay using 4-MUG in a 96-well plate format, suitable for cell lysates.

Reagent Preparation

-

Lysis Buffer (1X): A common lysis buffer consists of 25 mM HEPES (pH 7.4) with 2.5 mM CHAPS. Prepare a 5X stock and dilute with deionized water before use.[12] Alternatively, other standard cell lysis buffers compatible with enzymatic assays can be used.

-

Assay Buffer (2X): 200 mM sodium phosphate buffer (pH 7.3), 2 mM MgCl₂, and 100 mM β-mercaptoethanol.[12] The optimal pH for the enzymatic reaction may vary depending on the source of the β-galactosidase and should be optimized accordingly.

-

4-MUG Stock Solution (34 mM): Dissolve 11.4 mg of 4-MUG in 1 mL of DMSO.[12] Store aliquots at -20°C or -80°C, protected from light.[1]

-

Assay Substrate Solution: Immediately before use, dilute the 4-MUG stock solution into the 2X Assay Buffer. For example, add 25 µL of 34 mM 4-MUG stock solution to 0.5 mL of 2X Assay Buffer.[12] This results in a final concentration of approximately 0.85 mM 4-MUG in the reaction mixture.

-

Stop Solution (1X): 0.2 M Glycine-NaOH, pH 10.7 or 1 M Sodium Carbonate.[12][13] Prepare from a concentrated stock and store at room temperature.

-

4-MU Standard Stock Solution (1 mM): Dissolve 2.0 mg of 4-methylumbelliferone in 10 mL of deionized water.[12] This will be used to generate a standard curve.

Experimental Workflow

The following diagram outlines the key steps in a typical β-galactosidase assay using 4-MUG.

Caption: A typical workflow for a fluorometric enzyme assay.

Assay Procedure

-

Prepare 4-MU Standard Curve:

-

Perform serial dilutions of the 1 mM 4-MU standard stock solution in lysis buffer to obtain concentrations ranging from 0 to 100 nM.

-

Add 100 µL of each standard dilution to separate wells of a black, clear-bottom 96-well plate.

-

Add 100 µL of the stop solution to each standard well.

-

-

Prepare Samples and Controls:

-

Add 20-50 µL of cell lysate per well. Include a "no enzyme" control containing only lysis buffer.

-

Adjust the volume in each well to 100 µL with 1X Lysis Buffer.

-

-

Initiate the Reaction:

-

Add 100 µL of the freshly prepared Assay Substrate Solution to each sample and control well to start the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

-

-

Stop the Reaction:

-

Add 100 µL of Stop Solution to each sample and control well. This will halt the enzymatic reaction and raise the pH to maximize the fluorescence of the 4-MU product.

-

-

Fluorescence Measurement:

-

Read the fluorescence on a plate reader with excitation set to ~365 nm and emission to ~455 nm.[12]

-

Data Analysis

-

Standard Curve: Plot the fluorescence intensity of the 4-MU standards against their known concentrations. Perform a linear regression to obtain the equation of the line.

-

Calculate 4-MU Produced: Use the standard curve equation to convert the fluorescence readings of your samples into the concentration or amount of 4-MU produced.

-

Determine Enzyme Activity: Calculate the β-galactosidase activity, typically expressed as pmol of 4-MU produced per minute per mg of total protein in the lysate.

Applications in Research and Drug Development

The high sensitivity and reliability of the 4-MUG assay have made it a valuable tool in various scientific disciplines.

Reporter Gene Assays

β-galactosidase, encoded by the lacZ gene, is a common reporter gene used in molecular biology to study gene expression.[14][15] In these assays, the lacZ gene is placed under the control of a promoter or regulatory element of interest. The level of β-galactosidase activity, as measured by the hydrolysis of 4-MUG, directly correlates with the transcriptional activity of the promoter.[15] This application is crucial for:

-

Promoter and enhancer analysis.[14]

-

Studying the effects of transcription factors.

-

Monitoring transfection efficiency.[14]

Drug Discovery and High-Throughput Screening

In the context of drug development, reporter gene assays are essential for identifying and characterizing new therapeutic compounds.[16] The 4-MUG assay can be adapted for high-throughput screening (HTS) to identify small molecules that modulate the expression of a target gene.[15] By linking a promoter of interest to the lacZ gene, researchers can screen large compound libraries for molecules that either activate or inhibit gene expression, which is indicated by a change in fluorescence.[16] This approach is valuable for:

-

Identifying novel drug candidates.

-

Elucidating the mechanism of action of known drugs.

-

Assessing the pharmacodynamics of a compound.[16]

Microbiology and Diagnostics

4-MUG is also used in microbiology for the rapid detection of coliform bacteria, such as E. coli, which produce β-galactosidase.[17] Furthermore, assays based on 4-MUG and its derivatives are employed in the diagnosis of certain lysosomal storage diseases, such as GM1 gangliosidosis and Morquio B disease, which are characterized by deficient acid β-galactosidase activity.[13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-Methylumbelliferyl beta-D-galactopyranoside | C16H18O8 | CID 93577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. promega.com [promega.com]

- 5. caymanchem.com [caymanchem.com]

- 6. scbt.com [scbt.com]

- 7. goldbio.com [goldbio.com]

- 8. 4-Methylumbelliferyl-beta-D-galactopyranoside [gbiosciences.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Determination of Acid β-Galactosidase Activity: Methodology and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Beta-galactosidase assay and LacZ vectors [takarabio.com]

- 15. β-Galactosidase Assay: Scientific Insights and Industrial Applications - Amerigo Scientific [amerigoscientific.com]

- 16. indigobiosciences.com [indigobiosciences.com]

- 17. Glycosynth - 4-Methylumbelliferyl beta-D-galactopyranoside [glycosynth.co.uk]

The Core Principle of 4-Methylumbelliferyl-β-D-galactopyranoside: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and applications of 4-Methylumbelliferyl-β-D-galactopyranoside (4-MUG), a widely used fluorogenic substrate for detecting β-galactosidase activity. The high sensitivity and specificity of the 4-MUG assay make it an invaluable tool in various research and drug development contexts, including reporter gene assays, high-throughput screening, and the study of cellular senescence.

The Fluorogenic Principle of 4-MUG

The utility of 4-Methylumbelliferyl-β-D-galactopyranoside lies in its clever molecular design. In its intact form, 4-MUG is a non-fluorescent molecule. However, in the presence of the enzyme β-galactosidase, the glycosidic bond linking the galactopyranoside to the 4-methylumbelliferone (4-MU) moiety is cleaved. This enzymatic hydrolysis releases 4-MU, a highly fluorescent compound.[1] The intensity of the fluorescence emitted by the liberated 4-MU is directly proportional to the activity of β-galactosidase, allowing for precise quantification of the enzyme's presence and activity. The fluorescence of 4-MU is typically measured with an excitation wavelength of approximately 365 nm and an emission wavelength of around 460 nm.[2]

Quantitative Data Summary

The efficiency of the 4-MUG assay is dependent on several key parameters. The following tables summarize the critical quantitative data for optimal assay performance.

| Parameter | Value | Reference |

| 4-MU Excitation Wavelength | ~365 nm | [2] |

| 4-MU Emission Wavelength | ~460 nm | [2] |

| Optimal pH for E. coli β-galactosidase | 6.0 - 8.0 | [1] |

| Optimal Temperature for E. coli β-galactosidase | 37°C | [1] |

Table 1: Spectroscopic and general reaction properties for the 4-MUG assay.

| Component | Stock Concentration | Final Concentration |

| 4-MUG | 10-50 mM in DMSO or DMF | 0.1 - 1 mM |

| 4-MU (for standard curve) | 1 mM in DMSO | 10 nM - 10 µM |

| β-mercaptoethanol (in Z-buffer) | 14.3 M | 50 mM |

Table 2: Typical reagent concentrations for the 4-MUG assay.

Experimental Protocols

General Protocol for β-Galactosidase Assay in Cell Lysates

This protocol provides a general framework for measuring β-galactosidase activity in cell lysates using 4-MUG.

Materials:

-

Z-buffer (pH 7.0):

-

60 mM Na₂HPO₄·7H₂O

-

40 mM NaH₂PO₄·H₂O

-

10 mM KCl

-

1 mM MgSO₄·7H₂O

-

50 mM β-mercaptoethanol (add fresh)[1]

-

-

Cell Lysis Buffer: (e.g., Reporter Lysis Buffer)

-

4-MUG Stock Solution: 10-50 mM in DMSO

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃)[1]

-

4-MU Standard Stock Solution: 1 mM in DMSO

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Cell Lysis: a. Wash cells with 1X PBS and aspirate. b. Add an appropriate volume of cell lysis buffer. c. Incubate according to the lysis buffer protocol (e.g., 15 minutes at room temperature). d. Centrifuge the lysate at 12,000 x g for 5 minutes at 4°C to pellet debris. e. Transfer the supernatant (cell lysate) to a new tube.

-

4-MU Standard Curve Preparation: a. Prepare a series of dilutions of the 4-MU standard stock solution in Z-buffer ranging from 10 nM to 10 µM. b. Add these standards to the 96-well plate.

-

Enzymatic Reaction: a. Dilute cell lysates in Z-buffer to an appropriate concentration. b. Add 50 µL of diluted cell lysate to each well of the 96-well plate. c. Prepare a reaction mix by diluting the 4-MUG stock solution in Z-buffer to a 2X final concentration. d. Start the reaction by adding 50 µL of the 2X 4-MUG reaction mix to each well. e. Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stopping the Reaction and Reading Fluorescence: a. Stop the reaction by adding 100 µL of 1 M Na₂CO₃ to each well.[1] b. Read the fluorescence on a microplate reader with excitation at ~365 nm and emission at ~460 nm.

-

Data Analysis: a. Subtract the fluorescence of a blank (no enzyme) from all readings. b. Use the 4-MU standard curve to convert the fluorescence readings of the samples to the concentration of 4-MU produced. c. Calculate the β-galactosidase activity, typically expressed as units per milligram of protein.

Applications in Research and Drug Development

Reporter Gene Assays

The lacZ gene, which encodes for β-galactosidase, is a commonly used reporter gene in molecular biology. By placing the lacZ gene under the control of a specific promoter, researchers can quantify the activity of that promoter by measuring the resulting β-galactosidase activity with the 4-MUG assay. This is particularly useful in drug discovery for screening compound libraries to identify molecules that can modulate the activity of a target promoter.[3]

High-Throughput Screening (HTS)

The simplicity, sensitivity, and adaptability of the 4-MUG assay to a microplate format make it well-suited for high-throughput screening (HTS) applications.[4][5] In drug discovery, HTS can be employed to screen large numbers of compounds for their ability to either inhibit or activate a particular cellular pathway where β-galactosidase is used as a reporter.

Cellular Senescence Detection

Cellular senescence is a state of irreversible cell cycle arrest that has been implicated in aging and age-related diseases. A key biomarker for senescent cells is the increased activity of a lysosomal β-galactosidase, known as senescence-associated β-galactosidase (SA-β-gal), which is detectable at pH 6.0.[6] The 4-MUG assay can be adapted to detect SA-β-gal activity, providing a quantitative method to study cellular senescence and to screen for drugs that may modulate this process.

The induction of cellular senescence is a complex process often involving the p53 and p16/Rb tumor suppressor pathways. Various cellular stresses can activate these pathways, leading to cell cycle arrest and the expression of SA-β-gal.[7]

Conclusion

The 4-Methylumbelliferyl-β-D-galactopyranoside assay is a robust and sensitive method for the quantification of β-galactosidase activity. Its straightforward, fluorogenic principle, coupled with well-defined experimental parameters, makes it an indispensable tool for researchers, scientists, and drug development professionals. The applications of the 4-MUG assay are diverse, ranging from fundamental studies of gene regulation to high-throughput screening of potential therapeutic compounds and the investigation of complex cellular processes like senescence. This guide provides the foundational knowledge and practical protocols to effectively implement this powerful technique in a laboratory setting.

References

- 1. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 2. Sensitive, Fluorescent Beta Galactosidase Reporter Assay [gbiosciences.com]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. tandfonline.com [tandfonline.com]

- 5. β-Galactosidase Assay: Scientific Insights and Industrial Applications - Amerigo Scientific [amerigoscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. Key elements of cellular senescence involve transcriptional repression of mitotic and DNA repair genes through the p53-p16/RB-E2F-DREAM complex | Aging [aging-us.com]

The Fluorogenic Probe: An In-depth Technical Guide to the Mechanism of Action of 4-Methylumbelliferyl-β-D-galactopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of 4-Methylumbelliferyl-β-D-galactopyranoside (4-MUG), a widely used fluorogenic substrate for the detection of β-galactosidase activity. This document details the enzymatic reaction, the fluorescent properties of the resulting product, and provides detailed experimental protocols for its application in research and drug development.

Core Mechanism of Action

4-Methylumbelliferyl-β-D-galactopyranoside is a non-fluorescent molecule that serves as a substrate for the enzyme β-galactosidase. The fundamental principle of its action lies in the enzymatic cleavage of a glycosidic bond, which liberates the highly fluorescent compound 4-methylumbelliferone (4-MU).

β-galactosidase, a glycoside hydrolase, catalyzes the hydrolysis of the terminal non-reducing β-D-galactose residues from β-D-galactosides. In the case of 4-MUG, the enzyme specifically cleaves the β-glycosidic bond linking the galactose sugar to the 4-methylumbelliferone moiety. This enzymatic reaction results in the production of galactose and the fluorescent 4-methylumbelliferone. The intensity of the fluorescence emitted by the liberated 4-MU is directly proportional to the β-galactosidase activity in the sample, allowing for sensitive and quantitative measurement of the enzyme's presence and activity.

Upon its release, 4-methylumbelliferone exhibits strong fluorescence, which is highly dependent on the pH of the surrounding environment. The fluorescence intensity is maximal in alkaline conditions (pH > 10). The excitation maximum for 4-MU is approximately 365 nm, and its emission maximum is around 460 nm, resulting in a blue fluorescence.

Quantitative Data

The following table summarizes the key quantitative parameters associated with the use of 4-MUG and the resulting fluorophore, 4-MU. It is important to note that specific enzyme kinetic values for β-galactosidase with 4-MUG as a substrate are not consistently reported in the literature. The provided kinetic data for other substrates are for comparative purposes.

| Parameter | Value | Conditions/Notes |

| 4-Methylumbelliferone (4-MU) Fluorescence | ||

| Excitation Maximum (λex) | ~365 nm | Optimal for detection. |

| Emission Maximum (λem) | ~460 nm | Results in blue fluorescence. |

| Optimal pH for Fluorescence | > 10 | Fluorescence intensity is significantly higher in alkaline buffers. |

| β-Galactosidase Enzyme Kinetics | ||

| Km (with ONPG as substrate) | 0.24 - 0.84 mM | Varies with the source of the enzyme and assay conditions. |

| Vmax (with ONPG as substrate) | Varies | Highly dependent on enzyme concentration and purity. |

| Km (with Lactose as substrate) | 1.1 - 4.5 mM | Varies with the source of the enzyme and assay conditions. |

| Vmax (with Lactose as substrate) | Varies | Highly dependent on enzyme concentration and purity. |

Experimental Protocols

This section provides a detailed methodology for a standard β-galactosidase assay using 4-MUG in a 96-well plate format, suitable for cultured cells.

Materials and Reagents

-

Lysis Buffer: (e.g., 25 mM Tris-phosphate pH 7.8, 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton X-100)

-

Assay Buffer: (e.g., 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, pH 7.0)

-

4-MUG Stock Solution: 10 mM 4-MUG in DMSO. Store protected from light at -20°C.

-

Stop Buffer: 0.2 M Sodium Carbonate (Na₂CO₃)

-

4-MU Standard Stock Solution: 1 mM 4-Methylumbelliferone in DMSO. Store protected from light at -20°C.

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence detection capabilities (Excitation: 365 nm, Emission: 460 nm)

Experimental Workflow

The following diagram illustrates the general workflow for a β-galactosidase assay using 4-MUG.

Detailed Procedure

1. Preparation of Cell Lysates: a. Aspirate the culture medium from the cells in the 96-well plate. b. Wash the cells once with 100 µL of ice-cold Phosphate-Buffered Saline (PBS). c. Add 20-50 µL of Lysis Buffer to each well. d. Incubate the plate on a shaker for 15 minutes at room temperature to ensure complete lysis.

2. Preparation of 4-MU Standard Curve: a. Prepare a series of dilutions of the 1 mM 4-MU stock solution in Assay Buffer to generate standards ranging from 0 to 100 µM. b. Add 100 µL of each standard dilution to separate wells of the 96-well plate. c. Add 100 µL of Stop Buffer to each standard well.

3. Enzyme Reaction: a. In separate wells of the 96-well plate, add 10-20 µL of cell lysate. b. Prepare a reaction mix by diluting the 10 mM 4-MUG stock solution to a final working concentration of 1 mM in Assay Buffer. c. To initiate the reaction, add 90-80 µL of the 1 mM 4-MUG reaction mix to each well containing cell lysate to bring the final volume to 100 µL. d. Incubate the plate at 37°C for 30 to 60 minutes. The incubation time may need to be optimized based on the level of β-galactosidase expression.

4. Stopping the Reaction and Measuring Fluorescence: a. After incubation, add 100 µL of Stop Buffer to each reaction well. This will stop the enzymatic reaction and raise the pH to enhance the fluorescence of 4-MU. b. Read the fluorescence in a plate reader with excitation set to ~365 nm and emission set to ~460 nm.

5. Data Analysis: a. Subtract the fluorescence reading of a blank well (containing Lysis Buffer but no cell lysate) from all experimental readings. b. Plot the fluorescence readings of the 4-MU standards against their known concentrations to generate a standard curve. c. Use the equation of the linear regression from the standard curve to determine the concentration of 4-MU produced in each experimental sample. d. Calculate the β-galactosidase activity, typically expressed as units of activity per milligram of total protein. One unit is often defined as the amount of enzyme that hydrolyzes 1 nanomole of 4-MUG per minute.

Conclusion

4-Methylumbelliferyl-β-D-galactopyranoside is a highly sensitive and reliable fluorogenic substrate for the quantification of β-galactosidase activity. Its mechanism of action, based on the enzymatic release of the fluorescent 4-methylumbelliferone, provides a straightforward and robust method for applications in molecular biology, drug discovery, and diagnostics. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and scientists employing this valuable tool.

4-Methylumbelliferyl-β-D-galactopyranoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, applications, and experimental protocols for 4-Methylumbelliferyl-β-D-galactopyranoside (4-MUG). A fluorogenic substrate for the enzyme β-galactosidase, 4-MUG is a pivotal tool in various life science research areas, including molecular biology, cell biology, and drug discovery. Its utility lies in the highly fluorescent nature of its hydrolysis product, 4-methylumbelliferone (4-MU), which allows for sensitive and quantitative measurement of enzyme activity.

Core Chemical and Physical Properties

4-Methylumbelliferyl-β-D-galactopyranoside is a glycoside of 4-methylumbelliferone and galactose. The key chemical and physical characteristics are summarized in the table below, providing essential information for its storage, handling, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₈O₈ | [1][2][3][4] |

| Molecular Weight | 338.31 g/mol | [1][3][4][5] |

| CAS Number | 6160-78-7 | [1][2][3] |

| Appearance | White to off-white powder/solid | [2][6] |

| Melting Point | 227.5-230 °C | [1] |

| Solubility | Soluble in pyridine (10 mg/ml), DMF (12 mg/ml), DMSO (115 mg/ml); Sparingly soluble in water (0.21 mg/ml at 24°C) and 95% ethanol. | [1][2] |

| Storage Temperature | -20°C, protect from light | [4][5] |

| Purity | ≥98% (TLC) | [2][3] |

Spectral Properties

The utility of 4-MUG as a fluorogenic substrate is defined by the spectral properties of its cleavage product, 4-methylumbelliferone (4-MU). Upon enzymatic hydrolysis by β-galactosidase, the non-fluorescent 4-MUG is converted to the highly fluorescent 4-MU. The fluorescence of 4-MU is pH-dependent.

| Spectral Property | Wavelength (nm) | pH | Reference(s) |

| Excitation Maximum (Ex) | ~365 nm | Varies | [1][2] |

| 330 nm | 4.6 | [2] | |

| 370 nm | 7.4 | [2] | |

| 385 nm | 10.4 | [2] | |

| Emission Maximum (Em) | ~445-454 nm | Varies | [1][2][5] |

Enzymatic Hydrolysis of 4-MUG

The core application of 4-MUG is its use as a substrate for β-galactosidase. The enzyme catalyzes the hydrolysis of the β-galactosidic bond in 4-MUG, releasing galactose and the fluorescent compound 4-methylumbelliferone. This reaction forms the basis for a highly sensitive and quantitative assay for β-galactosidase activity.

Caption: Enzymatic cleavage of 4-MUG by β-galactosidase.

Experimental Protocols

Standard β-Galactosidase Activity Assay

This protocol provides a general method for determining β-galactosidase activity in cell lysates using 4-MUG.

1. Reagent Preparation:

-

Lysis Buffer: (e.g., 100 mM sodium phosphate, pH 7.0, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol). The exact composition may vary depending on the cell type and experimental requirements.

-

Assay Buffer: (e.g., 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, pH 7.0).

-

Substrate Stock Solution: Prepare a 10 mM stock solution of 4-MUG in DMSO. Store at -20°C.

-

Substrate Working Solution: Dilute the 10 mM 4-MUG stock solution to a final concentration of 1 mM in Assay Buffer. Prepare this solution fresh before each experiment.

-

Stop Solution: 0.2 M Glycine-NaOH, pH 10.4.

2. Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in an appropriate volume of Lysis Buffer.

-

Lyse the cells by methods such as freeze-thaw cycles or sonication.

-

Centrifuge the lysate to pellet cell debris.

-

Collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a standard method (e.g., Bradford assay).

3. Enzyme Assay:

-

In a 96-well black microplate, add 10-50 µL of cell lysate to each well.

-

Add Assay Buffer to bring the total volume in each well to 100 µL.

-

Initiate the reaction by adding 100 µL of the 1 mM 4-MUG working solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized based on the level of enzyme activity.

-

Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Measure the fluorescence using a microplate reader with excitation at ~365 nm and emission at ~450 nm.

4. Data Analysis:

-

Prepare a standard curve using known concentrations of 4-methylumbelliferone to convert relative fluorescence units (RFUs) to the amount of product formed.

-

Calculate the specific activity of β-galactosidase in the samples, typically expressed as nmol of 4-MU produced per minute per mg of protein.

Application in Cellular Senescence Detection

A key application of 4-MUG is in the detection of senescence-associated β-galactosidase (SA-β-gal) activity, a widely used biomarker for cellular senescence.[7][8] Senescent cells exhibit increased lysosomal biogenesis and β-galactosidase activity, which can be detected at a suboptimal pH of 6.0.

Caption: Pathway for SA-β-gal activity in cellular senescence.

High-Throughput Screening (HTS) Workflow

The fluorogenic nature of the 4-MUG assay makes it highly amenable to high-throughput screening for inhibitors or activators of β-galactosidase.

Caption: HTS workflow for β-galactosidase inhibitor screening.

Conclusion

4-Methylumbelliferyl-β-D-galactopyranoside is an indispensable tool for researchers in diverse fields of life sciences. Its robust chemical properties and the high sensitivity of the resulting fluorometric assay provide a reliable method for the quantification of β-galactosidase activity. The detailed protocols and conceptual workflows presented in this guide are intended to facilitate its effective application in research and drug development.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Sensitive, Fluorescent Beta Galactosidase Reporter Assay [gbiosciences.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. telomer.com.tr [telomer.com.tr]

- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]

4-Methylumbelliferyl-galactopyranoside fluorescence spectrum

An in-depth technical guide on the core fluorescent properties and applications of 4-Methylumbelliferyl-β-D-galactopyranoside (MUG). This document is intended for researchers, scientists, and drug development professionals.

Introduction

4-Methylumbelliferyl-β-D-galactopyranoside (MUG) is a pivotal tool in biochemical and cellular assays. It is a fluorogenic substrate, meaning it is not inherently fluorescent. However, upon enzymatic cleavage by β-galactosidase, it releases the highly fluorescent product, 4-Methylumbelliferone (4-MU).[1][2] This process forms the basis of a sensitive and widely used method for quantifying β-galactosidase activity in various research and diagnostic applications, including as a reporter gene in molecular biology.[3][4]

This guide provides a comprehensive overview of the fluorescence properties of the 4-MU product, detailed experimental protocols for its use, and the underlying biochemical principles.

Principle of Fluorogenic Activation

The utility of MUG as a substrate lies in its conversion to a fluorescent compound by a specific enzyme. The β-galactosidase enzyme catalyzes the hydrolysis of the glycosidic bond in MUG, yielding galactose and 4-Methylumbelliferone (4-MU).[5] While MUG is non-fluorescent, the resulting 4-MU molecule exhibits strong blue fluorescence, particularly under alkaline conditions.[6][] The intensity of this fluorescence is directly proportional to the amount of 4-MU produced, which in turn corresponds to the activity of the β-galactosidase enzyme.

Quantitative Fluorescence Data of 4-Methylumbelliferone (4-MU)

The fluorescence of 4-MU is highly dependent on environmental conditions, most notably pH. The deprotonation of the 7-hydroxyl group at alkaline pH results in a significant increase in fluorescence intensity.[8][9][10] The key spectral properties are summarized below.

| Property | Value | Conditions |

| Excitation Maximum (λex) | 320 nm | Low pH (1.97-6.72)[8][11] |

| 360 nm | High pH (>9)[8][11][12] | |

| 365 nm | 0.15 M glycine buffer, pH 10.2[13] | |

| 370 nm | pH 7.4[2] | |

| 380 nm | Water[13] | |

| 385 nm | pH 10.4[2] | |

| Emission Maximum (λem) | 445 nm | 0.15 M glycine buffer, pH 10.2[13] |

| 445 - 455 nm | pH-dependent[8][11] | |

| 448 nm | General[12] | |

| 454 nm | Water[13] | |

| 460 nm | General, upon enzymatic cleavage[8] | |

| pKa (7-hydroxyl group) | ~7.8 | |

| Quantum Yield (Φf) | 0.63 | 0.1 M phosphate buffer, pH 10[8] |

| Molar Extinction Coefficient (ε) | Data not consistently available |

Experimental Protocols

This section outlines a typical workflow for a fluorometric β-galactosidase assay using MUG in a 96-well plate format.

Reagent Preparation

-

Assay Buffer : Prepare a suitable buffer for the enzymatic reaction (e.g., Z-buffer, PBS). The optimal pH for the enzyme should be considered.

-

MUG Substrate Solution : Prepare a stock solution of MUG (e.g., 1 mg/mL) in a solvent like DMSO.[14]

-

Stop Solution : Prepare a high pH buffer to terminate the reaction and maximize 4-MU fluorescence. A common choice is 0.1 M Glycine-NaOH, pH 10.5 or 1 M Sodium Carbonate (Na₂CO₃).[9][14]

-

4-MU Standard : Prepare a stock solution of 4-Methylumbelliferone (e.g., 10 mM in DMSO) and create a dilution series in the Stop Solution to generate a standard curve.

-

Cell Lysate : If using cell extracts, lyse the cells using an appropriate method (e.g., freeze-thaw, sonication, or lysis buffers like Mammalian PE LB™) and clarify the lysate by centrifugation.

Assay Procedure

-

Sample Addition : Add your samples (e.g., purified enzyme or cell lysate) to the wells of a 96-well microplate.

-

Initiate Reaction : Add the MUG substrate solution to each well to start the enzymatic reaction.

-

Incubation : Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 15-60 minutes).[14] The incubation time should be optimized to ensure the reaction is within the linear range.

-

Terminate Reaction : Add the Stop Solution to each well. This will halt the enzymatic reaction and shift the pH to the optimal range for 4-MU fluorescence.[9]

-

Fluorescence Measurement : Read the fluorescence on a microplate fluorometer. Use an excitation wavelength of approximately 360-365 nm and an emission wavelength of 445-460 nm.[3][13][15]

-

Data Analysis : Use the standard curve generated from the 4-MU dilutions to convert the fluorescence readings of the samples into the concentration or amount of product formed. Calculate the enzyme activity, typically expressed in units per milligram of protein or per volume of sample.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Sensitive, Fluorescent Beta Galactosidase Reporter Assay [gbiosciences.com]

- 4. Measuring β-Galactosidase Activity in Gram-Positive Bacteria Using a Whole-Cell Assay with MUG as a Fluorescent Reporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycosynth - 4-Methylumbelliferyl beta-D-galactopyranoside [glycosynth.co.uk]

- 6. 4-Methylumbelliferone CAS#: 90-33-5 [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

- 12. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to 4-Methylumbelliferyl-β-D-galactopyranoside (MUG) for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 4-Methylumbelliferyl-β-D-galactopyranoside (MUG), a widely used fluorogenic substrate for the detection of β-galactosidase activity. Tailored for researchers, scientists, and professionals in drug development, this document details the core fluorescent properties, experimental protocols, and underlying biochemical principles of MUG-based assays.

Core Principles of MUG-Based Detection

4-Methylumbelliferyl-β-D-galactopyranoside is a non-fluorescent molecule that serves as a substrate for the enzyme β-galactosidase. Upon enzymatic cleavage, MUG is hydrolyzed into two products: D-galactose and 4-Methylumbelliferone (4-MU). 4-MU is a highly fluorescent molecule, and its production can be quantitatively measured to determine the activity of β-galactosidase. This enzyme is frequently used as a reporter gene in molecular biology to study gene expression and promoter activity in various systems, including bacteria, yeast, and mammalian cells.[1][2][3]

The fluorescence of the resulting 4-MU is critically dependent on pH. The 7-hydroxyl group of the coumarin ring has a pKa of approximately 7.8, and its deprotonation at alkaline pH leads to a significant increase in fluorescence intensity.[4][5] For this reason, assays are typically stopped with a high-pH buffer to maximize the fluorescent signal.[3][6]

Quantitative Fluorescent Data

The excitation and emission maxima of 4-Methylumbelliferone (4-MU), the fluorescent product of the enzymatic reaction, are highly dependent on the pH and solvent environment. The anionic form, predominant at alkaline pH, is the most fluorescent species.[7] The key photophysical properties are summarized below.

| Property | Wavelength (nm) | Conditions |

| Excitation Maximum (λex) | 360 - 365 | pH > 9 |

| 330 | pH 4.6 | |

| 370 | pH 7.4 | |

| 385 | pH 10.4 | |

| 380 | Water | |

| Emission Maximum (λem) | 445 - 450 | pH > 9 |

| 454 | Water | |

| ~460 | General (upon enzymatic cleavage) |

Data compiled from multiple sources.[1][2][5][7]

Signaling Pathway and Reaction Mechanism

The fundamental pathway involved is the enzymatic hydrolysis of MUG. This reaction is a cornerstone of reporter gene assays where the lacZ gene, encoding β-galactosidase, is placed under the control of a promoter of interest.

Experimental Protocols

A generalized protocol for a β-galactosidase assay in cell lysates using MUG in a 96-well plate format is provided below. This protocol may require optimization depending on the cell type and expression levels.

Reagent Preparation

-

Lysis Buffer: The choice of lysis buffer can vary. For mammalian cells, a common buffer consists of 25 mM Tris-phosphate (pH 7.8), 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, and 1% Triton X-100. Commercial lysis buffers are also widely available. For simpler protocols, passive lysis buffers can be used.

-

MUG Substrate Solution: Prepare a stock solution of MUG (e.g., 1 mg/mL) in a solvent like DMSO or DMF.[3][8] This stock should be stored protected from light at -20°C.

-

Stop Solution: A high pH buffer is required to terminate the reaction and maximize fluorescence. A common stop solution is 1 M Sodium Carbonate (Na₂CO₃) or a 0.1-0.2 M Glycine-NaOH buffer (pH ~10.5).[3][4]

-

4-MU Standard Solution: To quantify the results, prepare a stock solution of 4-Methylumbelliferone (e.g., 1 mM in DMSO).[9] From this stock, create a series of dilutions in the stop solution to generate a standard curve (e.g., ranging from 0 nM to 1000 nM).

Cell Lysis

-

Culture and Harvest Cells: Grow cells (e.g., transfected mammalian cells) in a 96-well plate.

-

Wash: Gently wash the cell monolayer once with 1X Phosphate-Buffered Saline (PBS).

-

Lyse: Remove the PBS and add an appropriate volume of Lysis Buffer to each well.

-

Incubate: Incubate the plate for a specified time (e.g., 30 minutes at -20°C) to ensure complete cell lysis. The lysate can be clarified by centrifugation if necessary.

Enzymatic Assay

-

Prepare Reaction Mix: Prepare a working reaction mix by diluting the MUG stock solution into an appropriate assay buffer (this can be the lysis buffer or a separate buffer optimized for the enzyme, typically at a neutral pH).

-

Initiate Reaction: Add a volume of the cell lysate (e.g., 5-50 µL) to a new 96-well plate (preferably a black plate for fluorescence assays). Add the MUG reaction mix to each well to start the reaction.

-

Incubate: Incubate the plate at a controlled temperature (e.g., 37°C) for a period of time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Stop Reaction: Terminate the reaction by adding a volume of the Stop Solution to each well.[3]

Data Acquisition and Analysis

-

Measure Fluorescence: Read the fluorescence on a microplate fluorometer using an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.[1][8]

-

Generate Standard Curve: In parallel, measure the fluorescence of the 4-MU standards.

-

Calculate Activity: Plot the fluorescence of the standards versus their concentration to generate a standard curve. Use the linear regression equation from this curve to convert the fluorescence readings from the experimental samples into the concentration of 4-MU produced. Enzyme activity can then be expressed, for example, as pmol of 4-MU produced per minute per mg of protein.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a MUG-based fluorometric assay.

This guide provides the fundamental information required to successfully employ 4-Methylumbelliferyl-β-D-galactopyranoside in research settings. By understanding the pH-dependent nature of the fluorescent product and carefully optimizing assay conditions, researchers can achieve highly sensitive and quantitative measurements of β-galactosidase activity.

References

- 1. thomassci.com [thomassci.com]

- 2. caymanchem.com [caymanchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. promega.com [promega.com]

A Technical Guide to the Solubility of 4-Methylumbelliferyl-galactopyranoside in DMSO

This technical guide provides an in-depth overview of the solubility of 4-Methylumbelliferyl-galactopyranoside (4-MUG) in Dimethyl Sulfoxide (DMSO), a critical parameter for its use in various biochemical assays. This document is intended for researchers, scientists, and professionals in the field of drug development and life sciences who utilize 4-MUG as a fluorogenic substrate for detecting galactosidase activity.

Core Concept: Solubility in Assay Development

The solubility of a substrate is a pivotal factor in the development of reliable and reproducible enzymatic assays. Incomplete dissolution can lead to inaccurate substrate concentration, resulting in variability and erroneous kinetic measurements. DMSO is a common solvent for preparing concentrated stock solutions of non-polar to moderately polar organic compounds like this compound for use in aqueous assay buffers.

Quantitative Solubility Data

The solubility of this compound in DMSO can vary depending on the anomeric form (α or β) and the specific supplier, likely due to differences in purity, crystal form, and measurement conditions. The following tables summarize the available quantitative data from various commercial sources.

Table 1: Solubility of 4-Methylumbelliferyl-β-D-galactopyranoside in DMSO

| Solubility (mg/mL) | Supplier/Source | Notes |

| 115 | Sigma-Aldrich | Slowly soluble (5 minutes) to yield a clear solution.[1] |

| 50 | Sigma-Aldrich | Yields a clear, colorless to very faintly yellow solution. |

| 41.67 | MedChemExpress | Requires sonication and warming to 60°C. It is noted that hygroscopic DMSO can significantly impact solubility, and newly opened DMSO is recommended.[2] |

| "Slightly soluble" | Cayman Chemical | No quantitative value provided.[3] |

Table 2: Solubility of 4-Methylumbelliferyl-α-D-galactopyranoside in DMSO

| Solubility (mg/mL) | Supplier/Source | Notes |

| 50 | Sigma-Aldrich | Yields a clear, colorless to faintly yellow solution.[4] |

| 33.33 | MedChemExpress | Requires sonication. It is noted that hygroscopic DMSO can significantly impact solubility, and newly opened DMSO is recommended.[5] |

| 1 | Cayman Chemical | No additional notes provided.[6] |

| 1 | TargetMol | Sonication is recommended.[7] |

Experimental Protocol for Solubilization

Based on the available data and general laboratory best practices, the following protocol is recommended for dissolving this compound in DMSO to prepare a stock solution.

Materials:

-

This compound (α or β anomer)

-

Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Water bath or heating block

-

Ultrasonic bath (sonicator)

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Preparation:

-

Weighing:

-

Accurately weigh the desired amount of this compound powder and place it in a sterile vial.

-

-

Dissolution:

-

Add the appropriate volume of DMSO to the vial to achieve the desired concentration.

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, proceed with the following steps.

-

-

Assisted Dissolution (if necessary):

-

Warming: Gently warm the solution in a water bath or on a heating block. For the β-anomer, temperatures up to 60°C have been suggested.[2] For the α-anomer, gentle warming can also be applied. Avoid excessive heat to prevent degradation.

-

Sonication: Place the vial in an ultrasonic bath for several minutes. This can help to break up any aggregates and facilitate dissolution.[2][5][7]

-

Alternate between vortexing, gentle warming, and sonication until the solution is clear.

-

-

Verification and Storage:

-

Visually inspect the solution against a light source to ensure that no particulates are present.

-

For long-term storage, it is advisable to filter the stock solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Visualizing the Assay Workflow

The use of this compound in an enzymatic assay involves a series of sequential steps. The following diagram illustrates a typical experimental workflow.

Caption: Experimental workflow for a 4-MUG-based enzymatic assay.

Signaling Pathway Context

This compound is not directly involved in cellular signaling pathways. Instead, it is a tool used to measure the activity of enzymes that may be part of such pathways. The enzymatic reaction itself is a hydrolysis event catalyzed by a galactosidase.

Caption: Enzymatic hydrolysis of 4-MUG.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 4-Methylumbelliferyl a- D -galactopyranoside = 98 TLC 38597-12-5 [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. 4-Methylumbelliferyl-α-D-Galactopyranoside | TargetMol [targetmol.com]

A Comprehensive Technical Guide to 4-Methylumbelliferyl-β-D-galactopyranoside (MUG) for Researchers and Drug Development Professionals

An in-depth exploration of the fluorogenic substrate for sensitive β-galactosidase detection in research and development.

This technical guide provides a comprehensive overview of 4-Methylumbelliferyl-β-D-galactopyranoside (MUG), a widely used fluorogenic substrate for the detection of β-galactosidase activity. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, applications, and experimental protocols.

Core Compound Properties

4-Methylumbelliferyl-β-D-galactopyranoside is a non-fluorescent molecule that, upon enzymatic cleavage by β-galactosidase, yields D-galactose and the highly fluorescent compound 4-methylumbelliferone (4-MU).[1][2][3] This enzymatic reaction forms the basis of a sensitive and quantitative assay for β-galactosidase activity.

| Property | Value |

| CAS Number | 6160-78-7[1][4][5][6][7] |

| Molecular Formula | C₁₆H₁₈O₈[1][4][6][7] |

| Molecular Weight | 338.31 g/mol [1][5] |

| Appearance | White to off-white powder[6] |

| Excitation Wavelength (of 4-MU) | ~360-365 nm[1][6] |

| Emission Wavelength (of 4-MU) | ~445-460 nm[1][4][6] |

| Quantum Yield (Φf of 4-MU) | 0.63 (in 0.1 M phosphate buffer, pH 10)[8][9] |

| Solubility | DMSO (~115 mg/ml), DMF (~12 mg/ml), Pyridine (~10 mg/ml), Water (sparingly, ~0.21 mg/ml at 24°C)[4] |

| Storage | -20°C, protected from light[2][5] |

Principle of the Fluorogenic Assay

The utility of 4-Methylumbelliferyl-β-D-galactopyranoside in biochemical assays lies in its ability to be hydrolyzed by β-galactosidase into a fluorescent product. The workflow of this enzymatic reaction and subsequent detection is outlined below.

Experimental Protocols

This section provides a generalized protocol for a β-galactosidase activity assay using 4-Methylumbelliferyl-β-D-galactopyranoside in a 96-well plate format, suitable for cell lysates.

Reagent Preparation

-

Lysis Buffer: Prepare a suitable lysis buffer for your cells of interest. A common lysis buffer consists of 250 mM HEPES, pH 7.4, containing 25 mM CHAPS.

-

Assay Buffer (2X): Prepare a 2X assay buffer containing 200 mM sodium phosphate buffer, pH 7.3, 2 mM MgCl₂, and 100 mM β-mercaptoethanol.

-

Substrate Stock Solution (100 mM): Dissolve 4-Methylumbelliferyl-β-D-galactopyranoside in DMSO to a final concentration of 100 mM. Store in aliquots at -20°C and protect from light.

-

Stop Solution: Prepare a 0.2 M glycine/NaOH solution to stop the enzymatic reaction and enhance the fluorescence of 4-methylumbelliferone.

-

4-Methylumbelliferone (4-MU) Standard Stock Solution (1 mM): Dissolve 4-methylumbelliferone in DMSO to a final concentration of 1 mM. This will be used to generate a standard curve.

Assay Procedure

-

Cell Lysis:

-

Culture cells to the desired confluency in a 96-well plate.

-

Wash the cells twice with 100 µl of 1X Phosphate-Buffered Saline (PBS) per well.

-

Add 10 µl of Lysis Buffer to each well and perform two freeze-thaw cycles by placing the plate on dry ice and then thawing in a 37°C water bath.

-

-

Enzymatic Reaction:

-

Prepare the Assay Reaction Mix by diluting the 4-MUG stock solution in 1X Assay Buffer to the desired final concentration (e.g., 1.5 mM).

-

Add 100 µl of the Assay Reaction Mix to each well containing the cell lysate.

-

Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized based on the level of β-galactosidase expression.

-

-

Reaction Termination and Fluorescence Measurement:

-

Stop the reaction by adding 100 µl of Stop Solution to each well.

-

Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 460 nm.

-

-

Data Analysis:

-

Prepare a standard curve using serial dilutions of the 4-MU Standard Stock Solution.

-

Determine the concentration of the 4-MU produced in each sample by interpolating the fluorescence readings from the standard curve.

-

Calculate the β-galactosidase activity, typically expressed as nanomoles of 4-MU produced per minute per milligram of total protein.

-

Application in Signaling Pathway Analysis

β-galactosidase, encoded by the lacZ gene, is a widely used reporter gene in molecular biology to study gene expression and signaling pathways.[2][10] The activity of a promoter of interest can be assessed by placing the lacZ gene under its control. Activation of the signaling pathway leading to the activation of the promoter will result in the expression of β-galactosidase, which can then be quantified using the MUG assay.

A prominent example is the use of a lacZ reporter system to study the Wnt/β-catenin signaling pathway. In this system, the lacZ gene is placed under the control of a promoter containing T-cell factor/lymphoid enhancer factor (TCF/LEF) binding sites. Activation of the Wnt pathway leads to the accumulation of β-catenin, which then complexes with TCF/LEF transcription factors to drive the expression of target genes, including the lacZ reporter.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Beta-galactosidase assay and LacZ vectors [takarabio.com]

- 3. ableweb.org [ableweb.org]

- 4. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mapping Wnt/β-catenin signaling during mouse development and in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CRE/CREB-Driven Up-Regulation of Gene Expression by Chronic Social Stress in CRE-Luciferase Transgenic Mice: Reversal by Antidepressant Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Analysis of Gene Expression Using lacZ Reporter Mouse Lines | Springer Nature Experiments [experiments.springernature.com]

- 9. Cre Reporter Mouse Expressing a Nuclear Localized Fusion of GFP and β-Galactosidase Reveals New Derivatives of Pax3-Expressing Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tracing Gene Expression Through Detection of β-galactosidase Activity in Whole Mouse Embryos - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Application of 4-Methylumbelliferyl-β-D-galactopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information and detailed experimental protocols for the use of 4-Methylumbelliferyl-β-D-galactopyranoside (MUG), a widely used fluorogenic substrate for β-galactosidase. Adherence to these guidelines is crucial for ensuring laboratory safety and obtaining reliable experimental results.

Chemical and Physical Properties

4-Methylumbelliferyl-β-D-galactopyranoside is a heterocyclic compound that is hydrolyzed by the enzyme β-galactosidase to yield D-galactose and the highly fluorescent product 4-methylumbelliferone (4-MU). This property makes it an invaluable tool in various biological assays.

| Property | Value |

| Chemical Formula | C₁₆H₁₈O₈ |

| Molecular Weight | 338.31 g/mol |

| CAS Number | 6160-78-7 |

| Appearance | White to off-white solid/crystalline powder |

| Solubility | Soluble in DMF (50 mg/mL), DMSO (115 mg/mL), and pyridine (10 mg/mL).[1] Poorly soluble in water (0.16-0.21 mg/mL) and 95% ethanol.[1] |

| Excitation Maximum | ~360-365 nm |

| Emission Maximum | ~440-460 nm |

Hazard Identification and Safety Precautions

While many suppliers do not classify 4-Methylumbelliferyl-β-D-galactopyranoside as a hazardous substance, it is imperative to handle all chemicals with caution.[2] The toxicological properties have not been thoroughly investigated.[3]

| Hazard | Description |

| Inhalation | May be harmful if inhaled. May cause respiratory tract irritation.[3] |

| Skin Contact | May cause skin irritation in susceptible individuals. |

| Eye Contact | May cause eye irritation. |

| Ingestion | May be harmful if swallowed. |

| Chronic Exposure | No data available, potentially harmful. |

Personal Protective Equipment (PPE)

To ensure safety, the following personal protective equipment should be worn when handling MUG:

| PPE | Specification |

| Eye Protection | Safety glasses with side shields or goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat. |

| Respiratory Protection | Use a dust mask or respirator if handling large quantities or if dust is generated. |

Handling and Storage

Proper handling and storage are essential to maintain the integrity of MUG and ensure the safety of laboratory personnel.

| Aspect | Recommendation |

| Handling | Avoid creating dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is -20°C. Protect from light.[4][5] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[6] |

First Aid Measures

In the event of exposure to 4-Methylumbelliferyl-β-D-galactopyranoside, the following first aid measures should be taken:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Rinse cautiously with water for several minutes.[2] Assure adequate flushing by separating the eyelids with fingers. Seek immediate medical attention. |

| Ingestion | Wash out mouth with water, provided the person is conscious.[3] Do NOT induce vomiting.[3] Seek medical attention. |

Experimental Protocols: β-Galactosidase Activity Assay

The following is a detailed methodology for a fluorometric β-galactosidase assay using MUG in a 96-well plate format, adapted from various sources.

Materials:

-

Cell lysate containing β-galactosidase

-

4-Methylumbelliferyl-β-D-galactopyranoside (MUG)

-

Assay Buffer (e.g., 2X concentration)

-

Stop Solution (e.g., 5X concentration, such as 1 M Sodium Carbonate)[3]

-

4-Methylumbelliferone (4-MU) standard (for calibration curve)

-

96-well black, clear-bottom microplate

-

Fluorometer with excitation at ~365 nm and emission at ~460 nm

Procedure:

-

Preparation of Reagents:

-

Thaw all components at room temperature.

-

Prepare 1X Assay Buffer by diluting the 2X stock with deionized water.

-

Prepare the Assay Reaction Mix by adding the MUG substrate to the 1X Assay Buffer to the desired final concentration (e.g., by adding 750µl of a stock MUG solution to 15ml of 1X Assay Buffer).

-

Prepare 1X Stop Solution by diluting the 5X stock with deionized water.

-

Prepare a series of 4-MU standards by diluting the stock solution in 1X Stop Solution to generate a standard curve.

-

-

Assay Protocol:

-

Add a specific volume of cell lysate (e.g., 5-50 µL) to each well of the 96-well plate.

-

Initiate the enzymatic reaction by adding the Assay Reaction Mix to each well.

-

Incubate the plate at 37°C for a suitable period (e.g., 15-60 minutes). The incubation time may need to be optimized based on the level of enzyme activity.

-

Terminate the reaction by adding the 1X Stop Solution to each well.[3]

-

Measure the fluorescence of each well using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 460 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of a blank control (containing no cell lysate) from all experimental readings.

-

Use the 4-MU standard curve to convert the fluorescence readings into the amount of product (4-MU) generated.

-

Calculate the β-galactosidase activity, often expressed as units of activity per milligram of protein.

-

Visualizations

Experimental Workflow for β-Galactosidase Assay

Caption: Workflow for a fluorometric β-galactosidase assay using MUG.

Hazard Mitigation and First Aid Decision Tree

Caption: Decision tree for MUG hazard mitigation and first aid.

Disposal Considerations

Dispose of 4-Methylumbelliferyl-β-D-galactopyranoside and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and does not replace the need for a comprehensive risk assessment before use. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most current and detailed safety information.

References

Methodological & Application

Application Notes and Protocols for Enzyme Kinetics using 4-Methylumbelliferyl-β-D-galactopyranoside (MUG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl-β-D-galactopyranoside (MUG) is a widely utilized fluorogenic substrate for the sensitive detection of β-galactosidase activity.[1] The enzymatic hydrolysis of the non-fluorescent MUG yields D-galactose and the highly fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified to determine enzyme activity.[1][2] The fluorescence of 4-MU is pH-dependent and is enhanced at an alkaline pH.[2][3] This assay is applicable across various biological systems, including mammalian cells, bacteria, and yeast, and is particularly useful as a reporter gene assay.[4] The production of the fluorophore is monitored at an excitation wavelength of approximately 365 nm and an emission wavelength of around 460 nm.[1]

Principle of the Assay

The core of the assay is the enzymatic cleavage of MUG by β-galactosidase. This reaction produces 4-methylumbelliferone (4-MU), a fluorescent compound. The rate of 4-MU production is directly proportional to the β-galactosidase activity under appropriate conditions. The reaction is typically stopped by adding a high pH buffer, such as sodium carbonate or glycine-NaOH, which also enhances the fluorescence of the 4-MU product.[2][5]

Caption: Enzymatic hydrolysis of MUG by β-galactosidase.

Quantitative Data Summary

The following table summarizes typical concentrations and kinetic parameters related to the use of MUG and other substrates with β-galactosidase and related enzymes. Note that specific Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) are highly dependent on experimental conditions such as pH, temperature, and enzyme source.

| Parameter | Value | Enzyme and Substrate | Comments | Source |

| MUG Concentration | 1 mg/mL in DMSO | β-galactosidase from various sources | A common stock solution concentration used in assays. | [4] |

| MUG Working Concentration | 0.6 mM - 0.8 mM | Acid β-galactosidase | Optimal concentrations determined to avoid substrate inhibition at room temperature and 37°C, respectively. | [6] |

| Km for 4MUG | 125 µM | Bacterial β-glucuronidase (GUS) | Determined for a related enzyme, providing an approximate range for MUG affinity. | [7] |

| Km for ONPG | 0.800 mM | β-galactosidase from Aspergillus oryzae | For comparison with a common chromogenic substrate, o-nitrophenyl-β-galactoside. | [8] |

| Vmax for ONPG | 0.0864 A/min | β-galactosidase from Aspergillus oryzae | For comparison with a common chromogenic substrate. | [8] |

| Km for Lactose | 23.28 mM | β-galactosidase from Lactobacillus plantarum | Demonstrates the enzyme's lower affinity for its natural substrate compared to synthetic ones. | [9] |

Experimental Protocols

Protocol 1: β-Galactosidase Activity Assay in Mammalian Cell Lysates

This protocol is adapted for a 96-well plate format and is suitable for high-throughput screening.

Materials:

-

Mammalian cells transfected with a β-galactosidase expression vector

-

Phosphate-Buffered Saline (PBS), 1X

-

Mammalian Cell Lysis Buffer

-

4-Methylumbelliferyl-β-D-galactopyranoside (MUG) Stock Solution (e.g., 100 mM in DMSO, stored at -20°C)[5]

-

2X Assay Buffer

-

5X Stop Solution (e.g., 1 M Sodium Carbonate)[4]

-

4-Methylumbelliferone (4-MU) standard for calibration

-

96-well black, opaque plates

-

Microplate fluorometer

Procedure:

-

Cell Lysis:

-

Wash cultured mammalian cells with 1X PBS.

-

Lyse the cells by adding an appropriate volume of Mammalian Cell Lysis Buffer.

-

For complete lysis, perform a freeze-thaw cycle by incubating at -20°C for 30 minutes, followed by thawing at room temperature.

-

Clarify the lysate by centrifuging at 12,000 x g for 5 minutes at 4°C.

-

Collect the supernatant containing the enzyme.

-

-

Assay Reaction:

-

Prepare a 1X Assay Reaction Mix by diluting the 2X Assay Buffer with DI water and adding the MUG stock solution to the desired final concentration. Keep the mix on ice.

-

Add a small volume of cell lysate (e.g., 5-50 µL) to each well of a 96-well plate.

-

Initiate the enzymatic reaction by adding the 1X Assay Reaction Mix to each well.

-

Incubate the plate at 37°C for a suitable time (e.g., 30-60 minutes). The incubation time may need optimization based on the level of enzyme expression.[5]

-

-

Stopping the Reaction and Measurement:

-

Data Analysis:

-

Prepare a standard curve using known concentrations of 4-MU.

-

Quantify the amount of 4-MU produced in each sample by comparing its fluorescence to the standard curve.

-

Calculate the β-galactosidase activity, often expressed in units relative to the amount of protein in the lysate.

-

Caption: Workflow for β-galactosidase assay in mammalian cells.

Protocol 2: In-Vivo β-Galactosidase Assay in Intact Bacteria

This protocol allows for the measurement of β-galactosidase activity without the need for cell lysis, making it suitable for high-throughput screening.[4]

Materials:

-

Bacterial culture expressing β-galactosidase

-

Z-buffer (optional, for dilution)

-

MUG solution (1 mg/mL in DMSO)[4]

-

1 M Sodium Carbonate (Na₂CO₃) solution[4]

-

96-well plate

-

Microplate fluorometer

Procedure:

-

Cell Preparation:

-

Grow bacterial cultures to the desired optical density.

-

Transfer a volume of the cell suspension (e.g., 100 µL) to each well of a 96-well plate.

-

-

Assay Reaction:

-

Stopping the Reaction and Measurement:

-

Stop the reaction by adding 1 M Na₂CO₃ solution (e.g., 30 µL) to each well.[4]

-

Measure the fluorescence in a microplate fluorometer (Ex: ~365 nm, Em: ~460 nm).

-

-

Data Analysis:

-

Calculate β-galactosidase activity. For comparative studies, activity can be normalized to the cell density (e.g., OD₆₀₀).[10]

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High background fluorescence in negative control | Spontaneous hydrolysis of MUG.[5] | Prepare fresh MUG solutions for each experiment. Store MUG stock solution at -20°C.[5] Run a substrate-only control to subtract background. |

| No or low fluorescence signal | Incomplete cell lysis. | Ensure complete cell lysis, for example, by repeating the freeze-thaw cycle. |

| Insufficient enzyme concentration. | Increase the amount of cell lysate used in the assay. | |

| Incorrect pH of assay buffer. | Verify the pH of all buffers. The final pH after adding the stop solution should be alkaline to maximize fluorescence. | |

| Inconsistent results | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. |

| Temperature fluctuations. | Maintain a constant temperature during the incubation step. |

Conclusion

The use of 4-Methylumbelliferyl-β-D-galactopyranoside provides a highly sensitive and quantitative method for measuring β-galactosidase activity. The protocols outlined above can be adapted for various research and drug development applications, including the study of enzyme kinetics, the screening of enzyme inhibitors, and the use of β-galactosidase as a reporter gene. Careful optimization of assay conditions and proper controls are essential for obtaining accurate and reproducible results.

References

- 1. Sensitive, Fluorescent Beta Galactosidase Reporter Assay [gbiosciences.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. microbenotes.com [microbenotes.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Acid β-Galactosidase Activity: Methodology and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pjlss.edu.pk [pjlss.edu.pk]

- 9. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Assays Using 4-Methylumbelliferyl-β-D-galactopyranoside (MUG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl-β-D-galactopyranoside (MUG) is a widely utilized fluorogenic substrate for the enzyme β-galactosidase. The principle of the assay is based on the enzymatic cleavage of the non-fluorescent MUG substrate by β-galactosidase to yield D-galactose and the highly fluorescent product, 4-methylumbelliferone (4-MU).[1] The fluorescence intensity of 4-MU, which can be measured at an excitation wavelength of approximately 365 nm and an emission wavelength of around 460 nm, is directly proportional to the β-galactosidase activity in the sample.[1][2] This sensitive and quantitative assay has found numerous applications in cell biology and drug development, including reporter gene assays, detection of cellular senescence, and diagnosis of lysosomal storage disorders.

Core Principle of the MUG-Based Assay

The fundamental biochemical reaction underlying the MUG-based assay is the hydrolysis of MUG by β-galactosidase. This reaction serves as the basis for quantifying the enzyme's activity in various biological samples.

Caption: Enzymatic cleavage of MUG by β-galactosidase.

Application 1: Reporter Gene Assay for Promoter Activity Analysis

Overview: The bacterial lacZ gene, which encodes for β-galactosidase, is a common reporter gene used to study gene expression in eukaryotic cells.[1] In this application, the lacZ gene is placed under the control of a promoter of interest in an expression vector. This vector is then transfected into cells. The level of β-galactosidase activity, as measured by the MUG assay, reflects the activity of the promoter being studied. This is a valuable tool for understanding gene regulation and for high-throughput screening of compounds that may modulate promoter activity.

Experimental Workflow:

Caption: Workflow for a β-galactosidase reporter gene assay.

Protocol: β-Galactosidase Reporter Gene Assay

This protocol is designed for a 96-well plate format and assumes the use of a commercial assay kit. Modifications may be necessary for different cell types or experimental conditions.

Materials:

-

Transfected mammalian cells in a 96-well plate

-

Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer

-

MUG Assay Buffer

-

MUG Substrate Solution

-

Stop Solution

-

4-Methylumbelliferone (4-MU) Standard

-

Fluorometer capable of excitation at 365 nm and emission at 460 nm

Procedure:

-

Cell Culture and Transfection:

-

Plate cells in a 96-well plate at a desired density.

-

Transfect cells with the lacZ reporter plasmid and appropriate controls (e.g., a plasmid with a constitutive promoter, a promoterless plasmid).

-

Incubate for 24-48 hours to allow for gene expression.

-

-

Cell Lysis:

-

Carefully remove the culture medium from the wells.

-

Wash the cells once with 1X PBS.

-

Add an appropriate volume of Cell Lysis Buffer to each well (e.g., 50 µL).

-